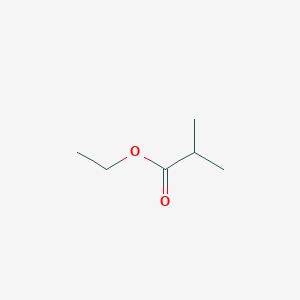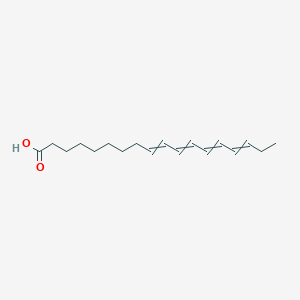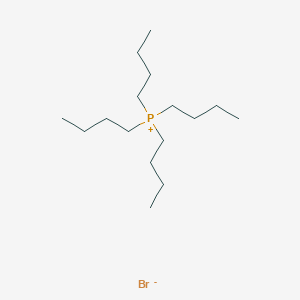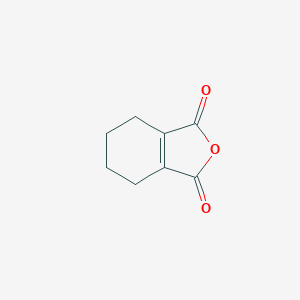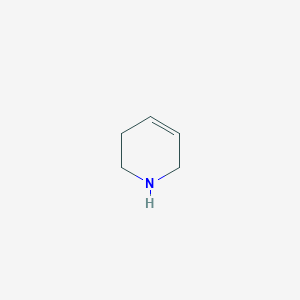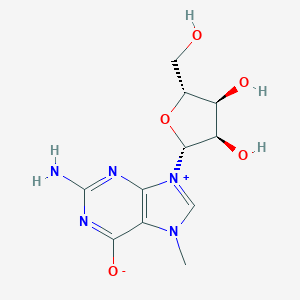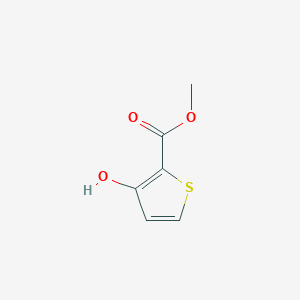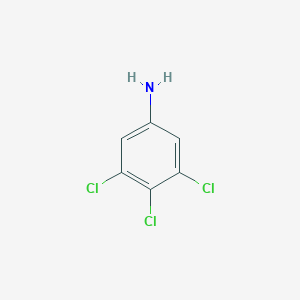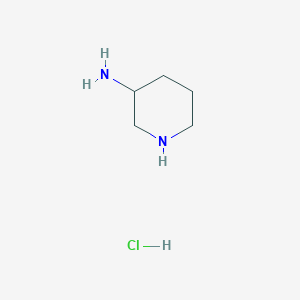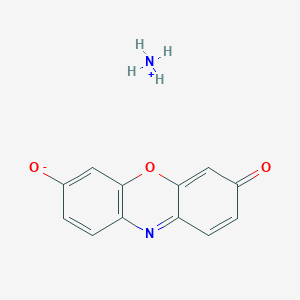
石蕊
描述
Fungal Laccases and Hybrid Molecule Synthesis
Laccases are ligninolytic enzymes found in a variety of organisms, including fungi, molds, insects, plants, and bacteria. These enzymes play a significant role in the depolymerization of lignin and other complex molecules, as well as in polymerization reactions that lead to pigment formation. Notably, laccases have been utilized in the synthesis of new hybrid molecules by coupling hydroxylated aromatic substrates with nonlaccase substrates, resulting in the creation of heteromolecular hybrid molecules. These reactions have been shown to produce new low-molecular-weight products efficiently. The applications of laccases extend to biotechnology, where they are used for environmentally friendly synthesis of fine chemicals and the derivatization of biologically active compounds. This includes the synthesis of antibiotics, amino acids, antioxidants, and cytostatics. Furthermore, laccases are involved in the formation of new polymers and biomaterials with potential uses in various industries, such as textiles and leather processing .
Synthesis and Structural Analysis of AHLs
Gram-negative bacteria synthesize N-Acyl-l-homoserine lactones (AHLs), which are crucial for quorum sensing and inter-kingdom signaling. These molecules facilitate communication between bacteria and eukaryotic cells, playing a role in infection and biofilm formation. To understand the interactions of AHLs with cell membranes, deuterium-labelled AHLs were synthesized using a two-step procedure starting from deuterated fatty acids. The structural analysis of these AHLs was conducted using a combination of theoretical studies and experimental infrared and Raman spectroscopy. The integration of AHLs into model lipid membranes was investigated using vibrational sum-frequency-generation spectroscopy, providing insights into the interaction mechanisms of AHLs with cell membranes .
Palladium-Catalyzed Synthesis of Lactams
A novel method for synthesizing unsaturated seven-membered ring lactams has been developed. This method involves the hydroamination of Baylis-Hillman acetate with amines, followed by intramolecular cyclocarbonylation reactions of the resulting allylamines. The process is tolerant of various functional groups and yields lactams with high efficiency. This synthesis route offers a versatile approach to creating a diverse range of lactam structures, which are important components in many pharmaceutical compounds .
Properties of Lactic Acid-Based Polymers
Lactic acid-based polymers are synthesized through various methods, including polycondensation and ring-opening polymerization. These polymers exhibit a wide range of properties that correlate with their composition and structure. The review of these polymers covers their thermophysical properties, solubility, miscibility, mechanical properties, as well as their stability under hydrolytic, thermal, and radiation conditions. The biodegradation of these polymers is also discussed, highlighting their potential in applications that require biocompatible and biodegradable materials. Modifications to the polymer structure through post-polymerization reactions can significantly alter their properties and expand their application range .
科学研究应用
1. 阿尔茨海默病研究
石蕊已被确认为淀粉样蛋白组装的非特异性抑制剂,特别是在阿尔茨海默病的背景下。研究表明石蕊与淀粉样蛋白 β 肽 (Aβ) 相互作用,而淀粉样蛋白 β 肽 (Aβ) 在阿尔茨海默病的发病机制中至关重要。石蕊抑制 Aβ 寡聚组装和纤维化的能力非常重要。这种相互作用表现出类似于洗涤剂的结合特性,并且可以阻止从无规卷曲状状态向 β-折叠片状状态的转化,这在淀粉样蛋白疾病中至关重要。这些发现有助于理解针对淀粉样蛋白疾病(包括阿尔茨海默病)的小分子治疗剂的机理细节 (Abelein 等人,2012)。
2. 调节淀粉样蛋白 β 肽自组装
对石蕊的进一步研究证明了它在瞬时和动力学调节淀粉样蛋白 β 肽自组装中的作用。研究表明,Aβ 与石蕊形成无毒的共聚集体,涉及两个不同的动力学过程。这些相互作用表明,即使像石蕊这样较弱的结合剂也有可能作为治疗剂对抗致病性蛋白质聚集,而致病性蛋白质聚集是多种神经退行性疾病的标志 (Abelein 等人,2012)。
3. 对神经退行性疾病中蛋白质聚集的影响
石蕊在抑制淀粉样蛋白 β-肽聚集中的作用机制也得到了详细研究。发现它以类似于表面活性剂的方式与肽结合,对抗各种类型聚集体的形成。这项研究有助于理解蛋白质自组装的非特异性调节剂的作用分子机制,这对于开发治疗阿尔茨海默病和帕金森病等神经退行性疾病至关重要 (Abelein 等人,2012)。
4. 在细胞学研究中的用途
从历史上看,石蕊已被用于细胞学制剂中,特别是在减数分裂的研究中。一种涉及醋酸石蕊压片然后进行菲尔根染色的方法使得能够观察减数分裂过程中细胞核的化学和物理变化,为细胞学研究和对遗传过程的理解做出了重大贡献 (Darlington & Cour,1946)。
5. 在生物学研究中检测微生物
石蕊已被用于检测生物学研究中的微生物。例如,使用 2% 石蕊染色剂可视化黄蜂卵中的微生物,将其存在与赤眼蜂属黄蜂中可逆孤雌生殖的发生相关联。该方法提供了一种简单有效的方法来检测不同物种中的微生物 (Stouthamer & Werren,1993)。
安全和危害
未来方向
Lacmoid, due to its intriguing properties, offers a wide range of possibilities in various fields. It could potentially be used for groundbreaking discoveries and advancements in scientific exploration.
Relevant Papers There are several papers that discuss Lacmoid and its properties. For instance, a paper titled “Transient small molecule interactions kinetically modulate amyloid β peptide self‐assembly” discusses the use of Lacmoid in the study of amyloid β peptide . Another paper, “On the mechanism of nonspecific inhibitors of protein aggregation,” discusses the mechanism of action of Lacmoid in the context of the inhibition of the aggregation of the amyloid β-peptide associated with Alzheimer’s disease .
作用机制
- This modulation of sodium currents helps prevent sustained firing of action potentials, which underlies seizures in epilepsy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
属性
IUPAC Name |
azanium;7-oxophenoxazin-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3.H3N/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9;/h1-6,14H;1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXIPTWQWAKYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=N2.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark blue powder; [Acros Organics MSDS] | |
| Record name | Resorcin blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15052 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ammonium 3-oxo-3h-phenoxazin-7-olate | |
CAS RN |
42249-61-6 | |
| Record name | 3H-Phenoxazin-3-one, 7-hydroxy-, ammoniate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42249-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resorcin blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042249616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resorcin blue | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What biological structures can be visualized using lacmoid stain?
A: Lacmoid is primarily known for its ability to stain callose, a plant polysaccharide, a vibrant blue [, , ]. In cytological studies, it is also used to visualize chromosomes, pronuclei, and nuclei [, , , , , , , , ].
Q2: How does lacmoid stain compare to other commonly used stains?
A: While fluorescent-aniline blue is also used for callose detection, its specificity has been questioned []. Aceto-lacmoid, on the other hand, has proven effective for visualizing polar bodies in rabbit eggs [, ]. In studies of pathological phloem, a combination of hematoxylin and lacmoid proved particularly useful [].
Q3: Can lacmoid be used to assess meiotic progression in oocytes?
A: Yes, lacmoid staining has been successfully employed to identify various meiotic stages in oocytes from species like pigs, cows, and horses [, , , , , , ]. It allows researchers to determine oocyte maturity and evaluate the impact of different culture conditions.
Q4: How does lacmoid interact with proteins to inhibit their aggregation?
A: Lacmoid exhibits surfactant-like properties, binding to amyloid β-peptide (Aβ) and counteracting the formation of aggregates []. It achieves this by interacting with the N-terminal and central regions of the monomeric protein []. This binding disrupts the aggregation process.
Q5: Is lacmoid's inhibitory effect specific to certain amyloidogenic proteins?
A: Lacmoid appears to act as a nonspecific inhibitor, affecting the aggregation of various proteins [, ]. Its mechanism, involving hydrophobic interactions and influencing polypeptide conformational preferences, likely contributes to this broad inhibitory effect [].
Q6: What structural features of lacmoid contribute to its protein aggregation inhibition activity?
A: Lacmoid's structure, particularly the presence of sulfonate groups adjacent to aromatic systems, plays a crucial role in its interaction with alpha-synuclein (aS) []. These features enhance its binding affinity and inhibitory effect.
Q7: Does lacmoid alter the secondary structure of proteins it interacts with?
A: While lacmoid interacts with alpha-synuclein, it does not induce significant changes in its secondary structure, which remains predominantly random coil []. This suggests that lacmoid's inhibitory effect stems from binding and interfering with aggregation-prone regions rather than globally altering protein conformation.
Q8: Can lacmoid be considered a potential therapeutic agent for neurodegenerative diseases?
A8: While lacmoid demonstrates promising inhibitory activity against protein aggregation, further research is needed to determine its therapeutic potential. Exploring its efficacy and safety in relevant in vivo models and investigating potential off-target effects is crucial before considering it for clinical applications.
Q9: What is the molecular formula and weight of lacmoid?
A: The molecular formula of lacmoid is C20H14N2O7, and its molecular weight is 394.34 g/mol [].
Q10: Are there any spectroscopic data available for lacmoid?
A: Spectroscopic data for lacmoid and its derivatives are available in the comprehensive review by Beecken et al. []. This resource provides valuable information on the chemical characterization of lacmoid.
Q11: Are there any known alternatives or substitutes for lacmoid in its various applications?
A: Alternative stains, such as aceto-carmine and propionic-orcein, have been used for chromosome visualization in plants, although they may not be suitable for all species []. For protein aggregation inhibition, other small molecules like Congo red and rosmarinic acid exhibit similar nonspecific effects [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



